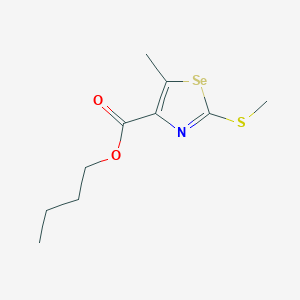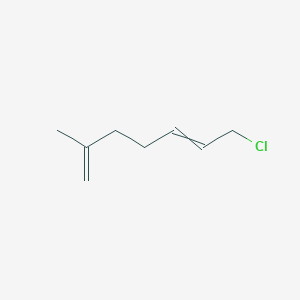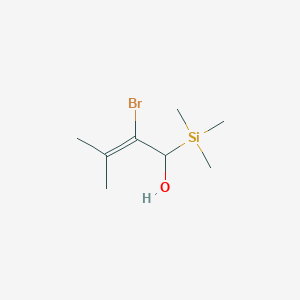![molecular formula C18H29BrO3 B12608923 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene CAS No. 649739-52-6](/img/structure/B12608923.png)
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene is an organic compound with the molecular formula C18H29BrO3 It is a derivative of benzene, featuring a bromoethoxy group and an octyloxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene typically involves the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 4-(octyloxy)phenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromoethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学的研究の応用
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Medicine: Potential applications include the development of new pharmaceuticals or drug delivery systems. Its ability to undergo various chemical modifications makes it a versatile tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals, such as surfactants or polymers, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of new functional groups. The octyloxy group provides hydrophobic interactions, which can influence the compound’s behavior in biological systems.
類似化合物との比較
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound is a precursor in the synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene and shares similar reactivity.
4-(Octyloxy)phenol: Another precursor, it contributes the octyloxy group to the final product.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the octyloxy group, making it less hydrophobic.
Uniqueness
This compound is unique due to the combination of its bromoethoxy and octyloxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various applications.
特性
CAS番号 |
649739-52-6 |
|---|---|
分子式 |
C18H29BrO3 |
分子量 |
373.3 g/mol |
IUPAC名 |
1-[2-(2-bromoethoxy)ethoxy]-4-octoxybenzene |
InChI |
InChI=1S/C18H29BrO3/c1-2-3-4-5-6-7-13-21-17-8-10-18(11-9-17)22-16-15-20-14-12-19/h8-11H,2-7,12-16H2,1H3 |
InChIキー |
XVBCEDUQELOINC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)

![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)

